molecular formula C10H11ClO3S B2981060 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride CAS No. 1158119-44-8

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride

Cat. No.: B2981060
CAS No.: 1158119-44-8
M. Wt: 246.71
InChI Key: VJDDIMQVDOARJB-BQYQJAHWSA-N
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Description

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride (CAS: Not explicitly provided) is a sulfonyl chloride derivative featuring a propenyl chain with a sulfonyl chloride group (-SO₂Cl) at the 2-position and a 4-methoxyphenyl substituent. Its molecular formula is C₁₀H₁₁ClO₃S, with a molecular weight of 246.71 g/mol. The methoxy group (-OCH₃) at the para position of the phenyl ring is electron-donating, influencing the compound’s electronic properties and reactivity. This compound is primarily used in organic synthesis for the preparation of sulfonamides, sulfonate esters, and as an intermediate in polymer chemistry .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDDIMQVDOARJB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)prop-1-ene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

In biological systems, the compound can modify amino acid residues in proteins, leading to changes in their activity and function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of sulfonyl chlorides are highly dependent on substituents on the aromatic ring and the alkenyl/alkyl chain. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Chain Type Key Reactivity Features Applications
1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride C₁₀H₁₁ClO₃S 246.71 4-OCH₃ Propenyl Electron-donating OCH₃ stabilizes adjacent charges; alkenyl chain may participate in conjugate additions Sulfonamide synthesis, polymer intermediates
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 4-F Ethane Electron-withdrawing F enhances electrophilicity of SO₂Cl; ethane chain limits conjugation Pharmaceutical intermediates
Tosyl chloride (4-methylbenzenesulfonyl chloride) C₇H₇ClO₂S 190.65 4-CH₃ None (directly bonded to benzene) Moderate electron-donating CH₃; high stability and broad solubility Classic sulfonating agent, protecting-group chemistry

Reactivity and Stability

  • Electron-Donating vs. In contrast, the 4-F substituent in the fluorophenyl analog withdraws electron density, increasing the electrophilicity of the sulfonyl chloride group, which may accelerate hydrolysis or reactions with nucleophiles . The propenyl chain introduces a double bond, enabling conjugate addition reactions or polymerization, unlike the ethane chain in the fluorophenyl analog, which lacks such reactivity .
  • Hydrolysis Sensitivity :
    Sulfonyl chlorides are generally moisture-sensitive. The electron-donating OCH₃ group in the target compound may slightly retard hydrolysis compared to the electron-withdrawing F substituent, which could increase susceptibility to hydrolysis .

Physical Properties

  • Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs. The fluorophenyl derivative may exhibit lower solubility due to increased hydrophobicity from the F atom.
  • Melting Points : Data for the target compound is unavailable, but fluorinated analogs (e.g., 252.69 g/mol compound) typically have higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole) .

Research Findings and Industrial Relevance

  • Pd-Catalyzed Reactions: The target compound’s alkenyl sulfonyl chloride structure enables unique reactivity in metal-catalyzed acylations, as shown in the synthesis of enones .
  • Biological Activity : Fluorinated sulfonyl chlorides (e.g., 4-F analog) are prioritized in drug discovery for their enhanced membrane permeability and resistance to enzymatic degradation .
  • Polymer Chemistry : The propenyl chain in the target compound may facilitate polymerization or copolymerization, offering routes to functionalized polymers.

Biological Activity

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride is a sulfonyl chloride derivative with significant implications in biological systems. Its ability to modify biomolecules, particularly proteins, positions it as an important compound in pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanism of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound primarily arises from the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, such as amino acid side chains in proteins, leading to covalent modifications that alter protein function and activity. Such modifications may inhibit or enhance enzymatic activities, making this compound valuable for designing enzyme inhibitors and other bioactive molecules.

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Medicinal Chemistry : It serves as a precursor for synthesizing sulfonamide-based drugs, which exhibit antibacterial and anti-inflammatory properties.
  • Biological Research : The compound is utilized to modify proteins and peptides to elucidate their structure-function relationships.
  • Industrial Chemistry : It is employed in the synthesis of specialty chemicals, including dyes and pigments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against clinical strains of bacteria such as Staphylococcus aureus and Enterococcus sp. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 8 µg/mL against various strains .

CompoundMIC (µg/mL)Target Bacteria
16d2Staphylococcus aureus
16e4Enterococcus sp.

Anticancer Activity

The anticancer potential of related compounds has also been investigated. The IC50 values for several derivatives against cancer cell lines such as HeLa and MCF-7 were found to be below 10 µg/mL for the most active compounds .

CompoundIC50 (µg/mL)Cancer Cell Line
16d<10HeLa
17a<10MCF-7

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated that modifications on the phenyl rings significantly influence biological activity. For example, the introduction of different substituents on the aromatic rings can enhance or diminish antimicrobial and anticancer activities. Compounds with smaller alkoxy groups generally exhibited better bioactivity compared to those with larger substituents .

Case Studies

Several case studies illustrate the utility of this compound in biological research:

  • Enzyme Inhibition : Research has shown that this compound can effectively inhibit specific enzymes by modifying active site residues, thus providing insights into enzyme mechanisms.
  • Immunological Studies : In murine models, compounds derived from this sulfonyl chloride were tested as co-adjuvants, leading to enhanced immune responses when combined with monophosphoryl lipid A (MPLA) .

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